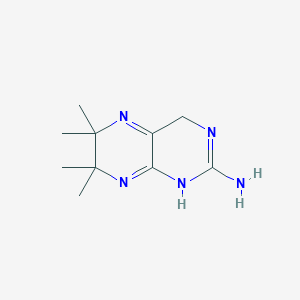
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a substituted pyrimidine, followed by cyclization and functional group modifications to introduce the tetramethyl groups and the amine functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions, such as acidic or basic environments, to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pteridines, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator of specific enzymes, modulate receptor activity, or interact with DNA or RNA to influence gene expression. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
4-Hydroxy-TEMPO: A stable aminoxyl radical used as a catalyst and chemical oxidant.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: A polycyclic musk compound used in fragrances.
Uniqueness
6,6,7,7-Tetramethyl-1,4,6,7-tetrahydropteridin-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetramethyl groups and pteridine core make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
105959-71-5 |
|---|---|
Molecular Formula |
C10H17N5 |
Molecular Weight |
207.28 g/mol |
IUPAC Name |
6,6,7,7-tetramethyl-1,4-dihydropteridin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-9(2)10(3,4)15-7-6(14-9)5-12-8(11)13-7/h5H2,1-4H3,(H3,11,12,13,15) |
InChI Key |
BWCZOCYQUBHJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N=C2C(=N1)CN=C(N2)N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















